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Extensive research has identified several DNA aptamers that can bind to Crystal Violet and induce a significant

'light-up' effect. The following table summarizes the core characteristics of the three most prominent ones as of a

2025 comparative study [1] [2].

Aptamer
Name

Reported
Dissociation
Constant
(Kd)

Primary
Structure

Highest
Absolute
Fluorescence
Intensity

Best Signal-
to-
Background
(S/B) Ratio

Optimal
Buffer
Conditions

Key
Advantage

CV30S 0.49 ± 0.04

µM [2]

Not

specified
(non-G-

quadruplex)

~13,000 [2] 10.2 [2] 25 mM

Tris-HCl,
50 mM

NaCl, 62.5
mM KCl,

pH 7.0 [2]

Best limit of

detection (6
nM) in

binary
sensors [1]

G4
Antiparallel

~1.06 µM [2] Antiparallel

G-
Quadruplex

~14,500 [2] 9.0 [2] 25 mM

Tris-HCl,
50 mM

NaCl, 37.5
mM KCl,

pH 7.0 [2]

Highest

fluorescence
intensity [1]

[2]
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Aptamer
Name

Reported
Dissociation
Constant
(Kd)

Primary
Structure

Highest
Absolute
Fluorescence
Intensity

Best Signal-
to-
Background
(S/B) Ratio

Optimal
Buffer
Conditions

Key
Advantage

G4 Parallel ~1.06 µM [2] Parallel G-

Quadruplex

~3,000 [2] 3.9 [2] 25 mM

Tris-HCl,
50 mM

NaCl, 62.5
mM KCl,

pH 7.0 [2]

(Lower

performance
noted [1] [2])

Fluorescence Mechanism and Experimental Protocols

The 'light-up' mechanism and practical application of these aptamers involve specific physical interactions and

optimized experimental conditions.

The 'Light-Up' Mechanism

Crystal violet has inherently low fluorescence in aqueous solutions. However, when it binds to specific

aptamers, its fluorescence is significantly enhanced. For G-quadruplex (G4) aptamers, planar dye molecules

like CV bind to the lateral sides of the G4 structure [2]. This binding event leads to a redistribution of electron

densities within the dye molecule and restricts its molecular motion in the excited state, which collectively

results in a dramatic increase in fluorescence emission [2]. The CV30S aptamer, selected specifically for CV

binding, also operates on this principle of binding-induced fluorescence enhancement [3].

Detailed Experimental Protocol

To replicate and work with these aptamer-dye systems, follow these optimized methodologies [2]:

Buffer Preparation

For CV30S and Parallel G4: Prepare a buffer containing 25 mM Tris-HCl, 50 mM NaCl, 62.5 mM
KCl, at pH 7.0.
For Antiparallel G4: Use a buffer with 25 mM Tris-HCl, 50 mM NaCl, 37.5 mM KCl, at pH 7.0.
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The concentration of potassium ions (K⁺) is critical as it stabilizes the G-quadruplex structures [2].

Aptamer-Dye Incubation

For CV30S: Use an optimal aptamer-to-CV molar ratio of 3.4 µM : 1.7 µM (2:1) or 1.7 µM : 1.7 µM
(1:1) [2].

For G4 Aptamers (both parallel and antiparallel): Use an optimal ratio of 1.7 µM aptamer to
0.85 µM CV (2:1) [2].

Mix the aptamer and dye in the optimized buffer and allow the complex to form.

Fluorescence Measurement

Excite the sample at a wavelength of 580 nm.

Measure the emission spectrum, with the peak expected near 640 nm [2].
The fluorescence intensity and signal-to-background ratio can then be calculated.

The experimental workflow for establishing and utilizing these aptamer-dye systems can be visualized as

follows:
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Start Experiment
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(Intensity & S/B Ratio)
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Experimental workflow for CV aptamer studies.

Application in Binary Sensors for Nucleic Acid Detection

A key application of these 'light-up' aptamers is in the construction of binary sensors for detecting specific

nucleic acid sequences, such as pathogen DNA [2].

Sensor Design: The 'light-up' aptamer (e.g., CV30S) is split into two inactive fragments. Each fragment

is then fused to a sequence (the "analyte-detecting arm") designed to bind to a specific target nucleic
acid [2].

Detection Mechanism: In the presence of the target sequence, the two detecting arms hybridize to it.
This brings the two split fragments of the aptamer into close proximity, allowing them to reassemble into

a functional structure that can bind CV and fluoresce [2].

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 6 Tech Support

https://www.smolecule.com/products/s535233?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC12524621/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12524621/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12524621/
https://www.smolecule.com/products/s535233?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Performance: The CV30S aptamer, when split at a specific site (site 2 in the study), demonstrated the

best performance in this configuration, achieving a detection limit of 6 nM for a model sequence from
Aeromonas hydrophila, a fish pathogen [1] [2].

The mechanism of a binary sensor using a split light-up aptamer is illustrated below:
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Split Aptamer
Fragment 1

Split Aptamer
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2. Target Present

Target Nucleic Acid

Functional Aptamer-Target Complex

Fragment 1 Fragment 2

Bound Crystal Violet
(High Fluorescence)

Click to download full resolution via product page

Binary sensor mechanism with a split aptamer.

Conclusion for Researchers

In summary, the choice of the optimal crystal violet-binding aptamer depends on the specific application

requirements:

For the highest raw fluorescence signal, the G4 Antiparallel aptamer is superior.

For designing highly sensitive binary sensors where a low limit of detection is critical, CV30S is the
best-performing core component.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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